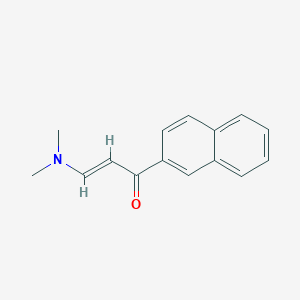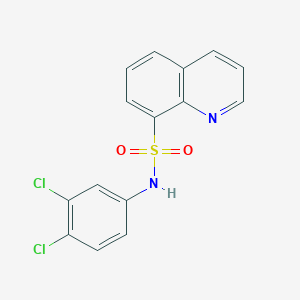
N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves analyzing the shape and properties of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecule’s geometry, bond lengths, bond angles, and other structural properties.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and other related properties.科学的研究の応用
Synthesis and Optical Properties
Research on derivatives of quinolinesulfonamide, such as the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, highlights their potential application as invisible ink dyes due to moderate to high fluorescence quantum yields. These compounds demonstrate structure-optical property relationships, establishing a basis for their use in materials science and ink technology (Bogza et al., 2018).
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells through activating p38/ERK phosphorylation. This pathway could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting potential applications in cancer therapy (Cumaoğlu et al., 2015).
Antimicrobial Evaluation
Quinolinesulfonamide compounds have also been synthesized with antimicrobial purposes, showing high activity against Gram-positive bacteria. This research contributes to the development of new antimicrobial agents, indicating the compound's potential in addressing antibiotic resistance (Research in Applied Chemistry, 2019).
Catalysis and Chemical Transformations
Studies on half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, derived from quinolinesulfonamide, have shown good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This catalytic efficiency opens avenues for applications in synthetic and medicinal chemistry (Dayan et al., 2013).
Electrochemical and Corrosion Inhibition
Quinolinesulfonamide derivatives have been evaluated for their electrochemical behavior and potential as corrosion inhibitors. This research provides insights into their application in protecting metals from corrosion, an essential aspect of material science and engineering (Saraswat & Yadav, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s important to handle all compounds safely and dispose of them properly.
将来の方向性
This involves predicting or suggesting future research directions. For example, if the compound has shown promising activity in preliminary tests, future research might involve optimizing its synthesis, studying its mechanism of action in more detail, or testing it in clinical trials.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
特性
IUPAC Name |
N-(3,4-dichlorophenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-12-7-6-11(9-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUDKLFWMVKUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935977 |
Source


|
| Record name | N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide | |
CAS RN |
158729-28-3 |
Source


|
| Record name | N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

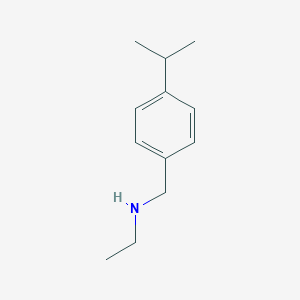
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
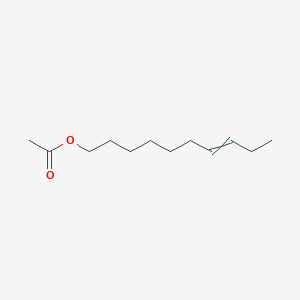
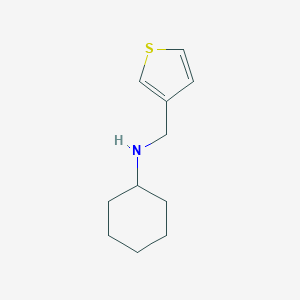
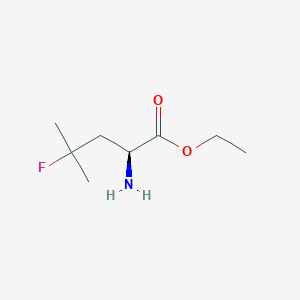
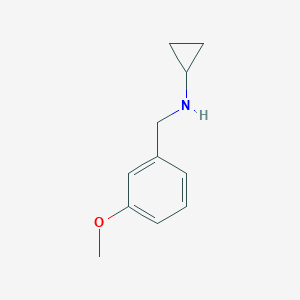
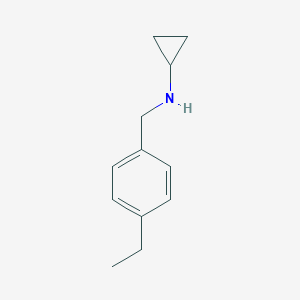
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
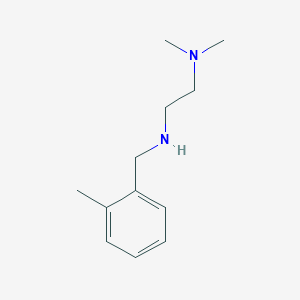
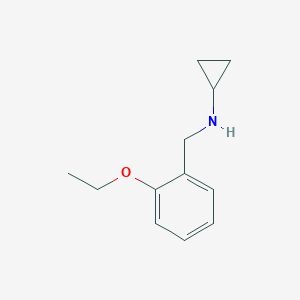
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
